3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230800-03-8
VCID: VC7395942
InChI: InChI=1S/C10H13BrN2O2.ClH/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14;/h2-4,8H,5,12H2,1H3,(H2,13,14);1H
SMILES: COC1=C(C=C(C=C1)C(CC(=O)N)N)Br.Cl
Molecular Formula: C10H14BrClN2O2
Molecular Weight: 309.59

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride

CAS No.: 2230800-03-8

Cat. No.: VC7395942

Molecular Formula: C10H14BrClN2O2

Molecular Weight: 309.59

* For research use only. Not for human or veterinary use.

3-Amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride - 2230800-03-8

Specification

CAS No. 2230800-03-8
Molecular Formula C10H14BrClN2O2
Molecular Weight 309.59
IUPAC Name 3-amino-3-(3-bromo-4-methoxyphenyl)propanamide;hydrochloride
Standard InChI InChI=1S/C10H13BrN2O2.ClH/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14;/h2-4,8H,5,12H2,1H3,(H2,13,14);1H
Standard InChI Key FKBKTJAHCXCAHU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(CC(=O)N)N)Br.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is 3-amino-3-(3-bromo-4-methoxyphenyl)propanamide hydrochloride, reflecting its functional groups and substituents . The molecular formula is C₁₀H₁₄BrClN₂O₂, derived from the parent amine (C₁₀H₁₃BrN₂O₂) and hydrochloric acid (HCl) . The molecular weight is 309.59 g/mol, calculated from the sum of atomic masses .

Structural Features

The molecule consists of a central propanamide chain (CH₂–CH–CONH₂) with an amino group (–NH₂) and a substituted phenyl ring at the β-carbon . The aromatic ring features a 3-bromo substituent and a 4-methoxy group, introducing steric and electronic effects that influence reactivity . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological assays .

Structural Analysis and Conformational Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include a singlet for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and amide protons (δ ~6.5–7.0 ppm) .

  • ¹³C NMR: Key peaks would correspond to the carbonyl carbon (δ ~170 ppm), brominated aromatic carbons (δ ~120–135 ppm), and methoxy carbon (δ ~55 ppm) .

Infrared (IR) Spectroscopy:
Strong absorptions for the amide C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹), and O–CH₃ stretch (~2850 cm⁻¹) are anticipated .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound are scarce, analogous propanamide derivatives are typically synthesized via:

  • Friedel-Crafts Acylation: Introducing the methoxy and bromo groups to a benzene ring followed by aminolysis .

  • Hydrohalic Acid Treatment: Reaction of the free base amine with hydrochloric acid to form the hydrochloride salt, as observed in related compounds .

Industrial Availability

The compound is marketed by Sigma-Aldrich under the catalog number ENAH2C557B8D-100MG, with a purity suitable for research applications . Pricing is listed at €348.40 per 100 mg, reflecting its specialized nature .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight309.59 g/mol
SolubilitySoluble in DMSO, water (moderate)
Storage TemperatureRoom temperature (20–25°C)
Hazard StatementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

Applications in Research

Pharmaceutical Intermediates

The bromo and methoxy groups are pharmacophores in kinase inhibitors and antipsychotic agents, suggesting utility in medicinal chemistry . For example, similar structures are found in dopamine D₂ receptor antagonists .

Organic Synthesis

The aryl bromide moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the construction of complex biaryl systems .

Comparative Analysis with Analogues

CompoundKey Differences
(3S)-3-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride Lacks bromo substituent; carboxylic acid instead of amide
3-Amino-5-carboxypyridin-1-ium iodide Heterocyclic core; iodide counterion

Future Directions

Further studies should explore:

  • Enantiomeric Separation: To assess stereochemical impacts on bioactivity.

  • Biological Screening: Testing against cancer cell lines or microbial targets.

  • Structural Optimization: Modifying the amide group to enhance pharmacokinetic properties.

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